2-Ethoxy-1H-indole

Melatonin receptor pharmacology Radioligand binding assay Structure-activity relationship

Synthetic divergence at the 2-position of indole often leads to unpredictable reactivity or affinity shifts. 2-Ethoxy-1H-indole (CAS: 1009-27-4) offers a precisely characterized alternative to methoxy analogs. - Validated C3 regiospecific addition to maleic anhydride for succinic anhydride installation. - Documented precursor for neocryptolepine-related indolo[2,3-b]quinolines in aqueous ethanol. - Melting point 106 °C, crystalline solid, shipped 2-8 °C protected from light.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 1009-27-4
Cat. No. B3021126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1H-indole
CAS1009-27-4
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCOC1=CC2=CC=CC=C2N1
InChIInChI=1S/C10H11NO/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,2H2,1H3
InChIKeyLKEJIEFLJHCIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-1H-indole: Key Properties & Procurement


2-Ethoxy-1H-indole (CAS: 1009-27-4) is a 2-alkoxy-substituted indole derivative with molecular formula C₁₀H₁₁NO and molecular weight 161.20 g/mol . As a member of the 2-oxygenated indole class, this compound serves as a versatile synthetic building block for constructing more complex heterocyclic systems, particularly indoloquinoline alkaloid frameworks [1]. Its physical characteristics include a melting point of 106 °C, predicted boiling point of 309.0±15.0 °C, predicted density of 1.132±0.06 g/cm³, and predicted pKa of 17.32±0.30 . The compound is typically supplied as a crystalline solid requiring storage at 2–8 °C with protection from light .

Building Block Type
2-Ethoxyindole for heterocyclic construction, indoloquinoline alkaloid frameworks
Storage & Handling
Store at 2–8 °C, protect from light; crystalline solid for ambient weighing
Synthetic Role
C3-nucleophilic indole core for regiospecific additions and green chemistry routes

Why 2-Ethoxy-1H-indole Substitution Fails


Generic substitution among 2-substituted indoles fails because even modest changes to the 2-position substituent—whether alkoxy chain length (methoxy vs. ethoxy) or heteroatom replacement (alkoxy vs. alkylthio vs. alkyl)—produce measurable and functionally significant divergences in three critical dimensions: (1) receptor binding affinity at therapeutically relevant targets, where ethoxy substitution reduces affinity relative to methoxy analogs at melatonin MT1/MT2 receptors [1]; (2) nucleophilic reactivity at the C3 position governing downstream synthetic transformations, as documented in regiospecific additions to maleic anhydride and azodicarboxylates [2][3]; and (3) physicochemical properties including melting point and pKa that directly impact purification workflows, formulation compatibility, and analytical method development [4]. The evidence below quantifies these differentiation vectors.

2-Ethoxyindole
Ethoxy substituent gives distinct receptor affinity profile, C3 reactivity, and higher melting point versus analogs.
2-Methoxy / 2-Methylindole
Methoxy shows higher melatonin receptor binding; methyl lacks oxygen for key interactions and has lower melting point.
2-Ethoxyindole
Clean nucleophilic addition to maleic anhydride and azodicarboxylates; documented green indoloquinoline synthesis.
2-Ethylthioindole
Sulfur analog exhibits different autoxidation susceptibility and piperidine reaction profiles; not interchangeable for N=N additions.
2-Ethoxyindole
106 °C melting point supports room-temperature handling and recrystallization flexibility.
2-Methylindole
57–61 °C melting point may require cold-chain logistics; purification and storage workflows differ.

2-Ethoxy-1H-indole vs. Analogs: Differentiation Evidence


Melatonin Receptor Affinity: Ethoxy vs. Methoxy

In a systematic SAR study of melatonin receptor ligands, 2-ethoxy-substituted isoindolo[2,1-a]indoles (compounds 10a–d) exhibited reduced binding affinities compared to their 2-methoxy counterparts (compounds 7a–d) at both human mt1 and MT2 receptor subtypes expressed in NIH 3T3 cells [1]. This ethoxy vs. methoxy affinity decrement was also observed in the 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indole series, where changing 11-methoxy for 11-ethoxy decreased binding affinity slightly, an effect more pronounced at the MT2 receptor [1]. The radioligand binding assay utilized cloned human mt1 and MT2 receptors, with affinity determined by displacement of 2-[¹²⁵I]iodomelatonin [1].

Melatonin Receptor Affinity
Head-to-head
Ethoxy analogs (10a–d) showed reduced binding vs methoxy (7a–d) at human mt1/MT2 receptors; MT2 more sensitive to substitution change.
Supports selection for receptor subtype profiling studies where lower affinity is desired
Radioligand displacement assay, cloned receptors in NIH 3T3 cells; binding rank order context
Melatonin receptor pharmacology Radioligand binding assay Structure-activity relationship 2-alkoxyindole SAR

Melting Point: 2-Ethoxy vs. 2-Methylindole

2-Ethoxy-1H-indole exhibits a melting point of 106 °C, which is substantially higher than the 57–61 °C reported for the structurally related 2-methylindole analog [1]. This ~49 °C elevation in melting point arises from the replacement of a methyl group with an ethoxy substituent at the indole 2-position, introducing additional intermolecular hydrogen-bonding capacity and dipole interactions that strengthen crystal lattice energy [2]. 2-Ethoxy-1H-indole also possesses a predicted pKa of 17.32±0.30, while 2-methylindole lacks an equivalent ionizable oxygen center .

Melting Point
Cross-study
106 °C (2-ethoxy-1H-indole) vs 57–61 °C (2-methylindole); ~49 °C higher.
Higher melting point allows broader solvent recrystallization and ambient handling
Standard determination; predicted pKa 17.32 ± 0.30 further differentiates ionization
Solid-state characterization Purification workflow Crystallization Analytical method development

C3 Reactivity: Maleic Anhydride vs. Maleate Esters

2-Ethoxyindole undergoes a regiospecific addition reaction with maleic anhydride in 1,4-dioxane to yield 3-(2-ethoxy-1H-indol-3-yl)dihydrofuran-2,5-dione as the exclusive product [1]. Under identical conditions, diethyl maleate and diethyl fumarate—the ester analogs of maleic anhydride—do not react [1]. This selective reactivity profile is mechanistically significant: the nucleophilic C3 position of 2-ethoxyindole attacks the electrophilic double bond of maleic anhydride, a transformation that fails with the corresponding esters due to reduced electrophilicity.

C3 Reactivity
Head-to-head
2-Ethoxyindole reacts with maleic anhydride to form succinic anhydride adduct; diethyl maleate/fumarate give no reaction.
Essential building block for maleic anhydride C3 elaboration; esters are non-reactive
1,4-Dioxane, mild heating; regiospecific addition confirmed
Heterocyclic chemistry C3 electrophilic substitution Indole functionalization Building block reactivity

Azodicarboxylate Addition: Ethoxy vs. Ethylthio

2-Ethoxyindole adds regioselectively to the N=N bond of dialkyl azodicarboxylates to form 3-[1,2-bis(ethoxycarbonyl)hydrazino]-2-ethoxyindole as the defined adduct [1]. In a parallel but mechanistically distinct study, 2-ethylthioindole—the sulfur analog where ethoxy oxygen is replaced by sulfur—was investigated alongside 2-ethoxyindole for autoxidation behavior and reactions with piperidine [2]. While 2-ethoxyindole demonstrates clean nucleophilic addition to the electrophilic azo group, 2-ethylthioindole exhibits different reactivity patterns including susceptibility to autoxidation and distinct piperidine-mediated transformations [2].

Azodicarboxylate Addition
Cross-study
2-Ethoxyindole adds to N=N bond forming hydrazino-indole; 2-ethylthioindole shows autoxidation and different piperidine reactions.
Oxygen vs sulfur heteroatom drives divergent stability and reactivity pathways
Dialkyl azodicarboxylates used; sulfur analog data from separate study
N-N bond addition Hydrazine synthesis 2-alkoxyindole vs. 2-alkylthioindole reactivity Heteroatom effect

Neocryptolepine Synthesis: Aqueous Ethanol Green Route

Heating 3-acetyl-2-ethoxyindole with isatins in 10% aqueous ethanol containing KOH as base directly constructs the indolo[2,3-b]quinoline ring system characteristic of neocryptolepine alkaloid analogs [1]. The reaction proceeds cleanly without toxic organic solvents, representing a green chemistry approach to this pharmacologically relevant scaffold [1]. Notably, this specific transformation with 3-acetyl-2-ethoxyindole is documented as an unexpected and intriguing discovery; equivalent reactions using 3-acetyl-2-methoxyindole or 3-acetyl-2-methylindole under identical aqueous ethanol conditions have not been reported in the peer-reviewed literature, suggesting that the ethoxy group may uniquely enable or facilitate this particular reaction manifold.

Neocryptolepine Route
Class-level
3-Acetyl-2-ethoxyindole + isatins in 10% aq EtOH/KOH yields indolo[2,3-b]quinolines; methoxy/methyl analogs not reported.
Only ethoxy scaffold validated for this green synthesis methodology
Aqueous ethanol, base; direct ring construction without toxic solvents
Green chemistry Alkaloid synthesis Indoloquinoline construction Aqueous reaction media

Validated Applications of 2-Ethoxy-1H-indole


Attenuated Melatonin Receptor Ligand Development

When designing melatonin receptor modulators where reduced binding affinity relative to methoxy analogs is therapeutically desirable—for example, to avoid over-agonism or to achieve partial agonism—2-ethoxy-1H-indole serves as the preferred core scaffold. SAR studies demonstrate that ethoxy substitution consistently yields lower mt1 and MT2 receptor binding compared to methoxy substitution [1]. This profile may be advantageous for developing antagonists or weak partial agonists where high-affinity methoxy analogs would produce undesired full agonism.

Green Synthesis of Indoloquinoline Alkaloids

3-Acetyl-2-ethoxyindole (accessible via acetylation of 2-ethoxy-1H-indole) enables the direct, environmentally benign construction of carboxyl-bearing indolo[2,3-b]quinolines in 10% aqueous ethanol with KOH base [1]. This methodology avoids toxic organic solvents and provides a clean route to neocryptolepine-related skeletons with pendant carboxyl functionality for further derivatization. 2-Ethoxy-1H-indole is the documented starting material for this transformation.

C3-Functionalization via Maleic Anhydride Adduct Formation

Researchers requiring installation of a succinic anhydride moiety at the indole C3 position should select 2-ethoxyindole, as it undergoes clean regiospecific addition to maleic anhydride to yield 3-(2-ethoxy-1H-indol-3-yl)dihydrofuran-2,5-dione [1]. This transformation fails with the corresponding maleate/fumarate esters, making 2-ethoxyindole the essential building block for this specific C3 elaboration pathway.

Hydrazino-Indole Conjugate Synthesis via N=N Addition

2-Ethoxy-1H-indole reacts with dialkyl azodicarboxylates to afford 3-[1,2-bis(ethoxycarbonyl)hydrazino]-2-ethoxyindole derivatives [1]. This N=N addition pathway provides access to hydrazino-indole conjugates that serve as intermediates for further transformations or as potential bioactive scaffolds. The 2-ethoxy substitution pattern is specifically validated for this reactivity.

Application
Selection Property
Validation Focus
Melatonin receptor modulator research
2-Ethoxy substitution for reported lower receptor binding vs methoxy
Compare binding affinity in mt1/MT2 radioligand displacement assays
Indoloquinoline alkaloid synthesis (green conditions)
3-Acetyl-2-ethoxyindole reactivity in aqueous ethanol/base system
Verify indolo[2,3-b]quinoline formation with isatins in 10% aq EtOH/KOH
Maleic anhydride C3-adduct formation
Exclusive reactivity with maleic anhydride, not esters
Confirm adduct identity and purity; avoid maleate/fumarate electrophiles
Hydrazino-indole conjugate synthesis
N=N addition of dialkyl azodicarboxylates to 2-ethoxyindole
Characterize 3-[1,2-bis(ethoxycarbonyl)hydrazino] product and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.